Tolazamide-d7
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H21N3O3S |
|---|---|
Molecular Weight |
318.45 g/mol |
IUPAC Name |
1-(azepan-1-yl)-3-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]sulfonylurea |
InChI |
InChI=1S/C14H21N3O3S/c1-12-6-8-13(9-7-12)21(19,20)16-14(18)15-17-10-4-2-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H2,15,16,18)/i1D3,6D,7D,8D,9D |
InChI Key |
OUDSBRTVNLOZBN-DMONGCNRSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)NC(=O)NN2CCCCCC2)[2H] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NN2CCCCCC2 |
Origin of Product |
United States |
Research Applications of Tolazamide D7 in Pharmacokinetics and Drug Metabolism
Mass Spectrometry and Isotope Dilution
Tolazamide-d7 is widely used as an internal standard in isotope dilution mass spectrometry (IDMS). This analytical method is a gold standard for quantitative analysis due to its high precision and accuracy.
In a typical IDMS workflow, a known quantity of this compound is added to a biological sample (such as plasma or urine) containing an unknown quantity of Tolazamide. The deuterated standard is chemically identical to the analyte, so it behaves similarly during sample extraction, purification, and ionization in the mass spectrometer. However, because of its higher mass, the mass spectrometer can distinguish it from the unlabeled Tolazamide. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled standard, the concentration of Tolazamide in the original sample can be calculated with exceptional accuracy. This method effectively corrects for sample loss during preparation and variations in instrument response.
Pharmacokinetic and Metabolic Studies
Isotopically labeled compounds are invaluable tools for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. The use of this compound allows researchers to trace the fate of the parent drug in a biological system without administering a radioactive label.
Studies on the metabolism of Tolazamide have identified several metabolites, including hydroxylated and carboxylated derivatives. nih.gov By administering this compound, researchers can use mass spectrometry to differentiate the drug and its metabolites from endogenous compounds in complex biological matrices. This aids in elucidating metabolic pathways and calculating key pharmacokinetic parameters, such as the drug's half-life and clearance rate. researchgate.net The stability of the deuterium (B1214612) label prevents it from exchanging with hydrogen atoms in the body, ensuring that the mass difference is maintained throughout the metabolic process.
Computational and Theoretical Studies Involving Deuterated Analogues
Stable Optimization of Large-Scale Kinetic Models of Cellular Systems
Large-scale kinetic models of cellular systems aim to simulate the complex network of biochemical reactions that occur within a cell, including drug metabolism. The accuracy and stability of these models depend on precise experimental data for reaction rates and pathways.
The use of deuterated compounds can provide critical data points for refining these models. The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is slowed because the carbon-deuterium (C-D) bond is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond. If the deuterated site on this compound is a site of metabolic transformation, the rate of that specific metabolic reaction will be slower compared to the unlabeled drug.
By quantifying this change in metabolic rate, researchers can:
Identify rate-limiting steps: A significant KIE provides strong evidence that a particular C-H bond cleavage is a rate-determining step in the drug's metabolism.
Validate metabolic pathways: The observed changes in metabolite formation for the deuterated analogue can be compared against the predictions of a computational model, helping to validate or refute proposed metabolic routes.
Enhance model stability: Incorporating experimentally determined kinetic parameters, such as those derived from KIE studies, into large-scale models makes them more robust and predictive. This allows for more accurate simulations of how drug concentrations and metabolite profiles change over time under various conditions.
While specific studies applying this compound to large-scale cellular kinetic models are not prominent in the literature, the principles are well-established in the field of systems pharmacology. nih.gov The precise data obtained from deuterated analogues provide the empirical foundation necessary to build and optimize these complex computational frameworks.
Q & A
Q. What ethical considerations apply to in vivo studies using this compound?
- Methodological Answer : Follow institutional animal care guidelines (e.g., ARRIVE 2.0) for dosing, sampling, and euthanasia. Justify sample sizes via power analysis and minimize isotopic exposure risks. Disclose conflicts of interest (e.g., funding from isotope suppliers) in compliance with ICMJE standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
